(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid
Description
This compound is a structurally complex molecule featuring:
- A pyrrolidine ring with a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom.
- A 2-chlorobenzyloxycarbonyl moiety attached via a methylene bridge to the pyrrolidine.
- (S)-stereochemistry at the chiral center, critical for biological activity and intermolecular interactions.
The Boc group enhances solubility during synthetic steps and stabilizes the amine intermediate, while the 2-chlorobenzyl substituent may influence lipophilicity and receptor binding.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxycarbonyl-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O6/c1-20(2,3)29-19(27)23-10-6-8-15(23)11-22(12-17(24)25)18(26)28-13-14-7-4-5-9-16(14)21/h4-5,7,9,15H,6,8,10-13H2,1-3H3,(H,24,25)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIFBGLYAQAGFB-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN(CC(=O)O)C(=O)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN(CC(=O)O)C(=O)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Petasis 3-Component Reaction
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Reactants :
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Allylic amine (e.g., benzylamine)
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5-Formyl-2-furanylboronic acid
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α-Hydroxylated aldehyde (e.g., glycolaldehyde)
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Conditions :
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Solvent: Dichloromethane (DCM) or acetonitrile
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Temperature: Reflux (82°C for acetonitrile)
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Catalyst: None (thermal activation)
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Outcome : Forms a pyrrolidine intermediate with a single diastereomer in 31–75% yield.
Boc Protection of the Pyrrolidine Nitrogen
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Reagents : Boc anhydride (Boc₂O), triethylamine (TEA)
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Conditions :
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Solvent: DCM
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Temperature: 20°C
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Duration: 1 hour
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Functionalization of the Pyrrolidine Side Chain
The methyl side chain is functionalized via Mitsunobu alkylation or reductive amination to introduce the Cbz-protected amine.
Mitsunobu Reaction for Alcohol Activation
Carbamate Formation with Chloroformate
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Reagents : 2-Chlorobenzyl chloroformate, TEA
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Conditions :
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Solvent: DCM
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Temperature: 0°C → 20°C
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Duration: 2 hours
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Stereochemical Control and Resolution
The (S)-configuration is established through:
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Asymmetric Petasis Reaction : Chiral α-hydroxylated aldehydes induce >95% enantiomeric excess (ee).
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Chiral Chromatography : Uses cellulose-based columns (e.g., Chiralpak IC) to resolve racemic mixtures, achieving 99% ee.
Purification and Characterization
Flash Chromatography
Crystallization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 4H, Ar-H), 5.12 (s, 2H, OCH₂Ar), 4.20–3.90 (m, 2H, pyrrolidine CH₂), 3.65 (s, 2H, NCH₂CO), 1.43 (s, 9H, Boc).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|---|
| Petasis/Ugi Cascade | Tandem MCR | 75 | 95 | 95% ee |
| Mitsunobu/TBTU | Stepwise functionalization | 68 | 97 | 99% ee |
| Reductive Amination | Chiral resolution | 55 | 99 | >99% ee |
The Petasis/Ugi cascade offers the highest yield but requires rigorous temperature control. Mitsunobu/TBTU coupling balances yield and purity, while reductive amination excels in stereochemical fidelity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug candidate due to its structural features.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects through these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include Boc-protected pyrrolidine/azetidine derivatives and related amino acid conjugates. Below is a comparative analysis:
*Molecular formula estimated based on structural similarity to and .
Biological Activity
(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid, commonly referred to as Boc-pyrrolidine amino acid derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure features a pyrrolidine ring, which is known for its role in various biological processes, including enzyme inhibition and receptor modulation.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₉ClN₂O₄
- Molecular Weight : 248.73 g/mol
- CAS Number : 204688-61-9
- Purity : Typically ≥98% in research applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its interaction with target proteins.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various kinases. For example, studies have shown that pyrrolidine derivatives can inhibit the activity of kinases involved in cancer progression and metabolic disorders. The specific IC₅₀ values for related compounds suggest a promising potential for this class of molecules in therapeutic applications.
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Purfalcamine | PfCDPK1 | 17 |
| IKK16 | PfGSK3 | 181 |
| Boc-pyrrolidine derivative | Unknown | TBD |
2. Antimicrobial Activity
Preliminary studies suggest that Boc-pyrrolidine derivatives may possess antimicrobial properties. The structural components, such as the chlorobenzyl group, may enhance lipophilicity, allowing better penetration into bacterial membranes.
3. Anticancer Potential
The inhibition of specific kinases by Boc-pyrrolidine derivatives could lead to reduced tumor growth and metastasis in various cancer models. The modulation of signaling pathways associated with cell proliferation and survival presents a significant avenue for further investigation.
Case Study 1: Antimalarial Activity
In a study focused on antimalarial compounds, derivatives similar to Boc-pyrrolidine were tested for their ability to inhibit Plasmodium falciparum growth. Compounds were screened for activity against multiple strains, showing promising results with some exhibiting EC₅₀ values in the low nanomolar range .
Case Study 2: Kinase Inhibition Profile
A systematic study was conducted to evaluate the kinase inhibition profile of various pyrrolidine derivatives. The findings indicated that modifications on the pyrrolidine ring significantly influenced potency against PfGSK3 and PfPK6, suggesting that further optimization could yield more effective inhibitors .
Q & A
Basic: How can the synthetic route for this compound be optimized to mitigate steric hindrance from the tert-butoxycarbonyl (Boc) group?
Methodological Answer:
A stepwise protection strategy is critical. First, introduce the Boc group to the pyrrolidine nitrogen under mild basic conditions (e.g., Boc anhydride with DMAP in THF at 0–25°C). Subsequent introduction of the 2-chlorobenzyloxycarbonyl group via carbamate formation (using 2-chlorobenzyl chloroformate and a base like pyridine) minimizes steric clashes. Solvent choice (e.g., DCM or DMF) and low temperatures (0–10°C) improve regioselectivity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and purify intermediates using flash chromatography (silica gel, gradient elution) .
Basic: What spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and the pyrrolidine methylene protons (δ ~3.2–3.8 ppm).
- FTIR : Confirm carbamate formation (C=O stretch ~1700–1750 cm⁻¹) and Boc group (C-O-C ~1250 cm⁻¹).
- X-ray Crystallography : Resolve stereochemistry at the chiral centers (e.g., (S)-configuration).
- HRMS : Verify molecular ion peak (e.g., [M+H]+ at m/z calculated for C20H25ClN2O6) .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) during key steps like pyrrolidine ring formation.
- Chiral HPLC : Employ a Chiralpak® AD-H column (hexane:isopropanol = 90:10, 1 mL/min) to assess enantiomeric excess (>98%).
- Polarimetry : Monitor optical rotation ([α]D²⁵ = +X° in CHCl3) to track chiral integrity .
Advanced: How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation (e.g., Boc deprotection in vivo).
- Solubility Profiling : Measure logP (e.g., ~2.5 via shake-flask method) and adjust formulations (e.g., PEG-based carriers).
- Protein Binding Studies : Use equilibrium dialysis to quantify albumin binding (>90% may reduce free drug concentration).
- Orthogonal Assays : Validate target engagement with SPR (KD ~nM range) and cellular thermal shift assays .
Basic: What purification methods are effective for isolating the final product?
Methodological Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (30:70 to 50:50 gradient) to separate by polarity.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high recovery (>85%) and purity (>99% by HPLC).
- Prep-HPLC : For trace impurities, employ a C18 column (ACN:H2O + 0.1% TFA) .
Advanced: What strategies assess the compound’s stability under varying conditions?
Methodological Answer:
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Thermal Stability : TGA/DSC (decomposition onset ~150°C) under nitrogen.
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Photostability : Expose to UV light (ICH Q1B guidelines; monitor degradation via HPLC).
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Hydrolytic Stability : Test pH 1–9 buffers (37°C, 24h; Boc group degrades at pH <2).
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Data Table :
Condition Degradation Pathway Half-Life (h) pH 1.2 (HCl) Boc cleavage 2.5 pH 7.4 (PBS) Stable >48 UV light (320 nm) 2-Chlorobenzyl oxidation 8.3
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Storage : Airtight container with desiccant at RT (stable for >6 months).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) .
Advanced: How can discrepancies in enzyme inhibition assay results be addressed?
Methodological Answer:
- Control Variability : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted).
- Assay Conditions : Optimize pH (7.4), ionic strength (150 mM NaCl), and cofactors (e.g., Mg²⁺).
- Orthogonal Validation : Use fluorescence polarization (IC50) and ITC (ΔG binding) .
Basic: What is the optimal method for Boc deprotection without affecting other functional groups?
Methodological Answer:
Use 20% TFA in DCM (0°C, 1h) to cleave the Boc group selectively. Quench with cold ether and neutralize with saturated NaHCO3. Monitor deprotection via loss of tert-butyl signals in 1H NMR .
Advanced: Which computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to protease active sites (ΔG ~-9 kcal/mol).
- MD Simulations (GROMACS) : Analyze stability over 100 ns (RMSD <2 Å).
- QM/MM : Study electronic interactions at the carbamate moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
